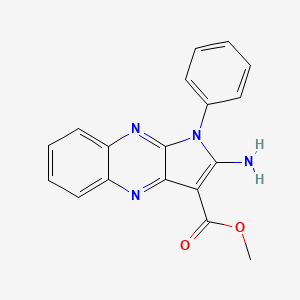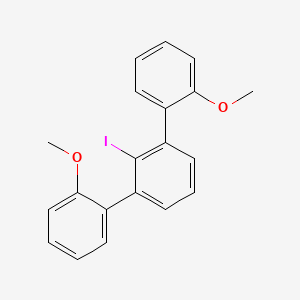
2,5-Bis(4-bromophenyl)-9-chloro-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(4-bromophenyl)-9-chloro-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine is a complex organic compound with the molecular formula C22H14Br2Cl2N2O. This compound is known for its unique structural features, which include bromine, chlorine, and nitrogen atoms integrated into a benzoxazine framework.
Métodos De Preparación
The synthesis of 2,5-Bis(4-bromophenyl)-9-chloro-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then subjected to cyclization reactions with appropriate reagents to form the pyrazolo-benzoxazine core.
the synthesis generally requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
2,5-Bis(4-bromophenyl)-9-chloro-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
2,5-Bis(4-bromophenyl)-9-chloro-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(4-bromophenyl)-9-chloro-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound’s bromine and chlorine atoms can form halogen bonds with target molecules, influencing their activity. Additionally, the nitrogen atoms in the pyrazolo-benzoxazine core can participate in hydrogen bonding and other interactions, modulating the compound’s effects .
Comparación Con Compuestos Similares
2,5-Bis(4-bromophenyl)-9-chloro-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine can be compared with other similar compounds, such as:
2,5-Bis(4-fluorophenyl)-9-chloro-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine: This compound has fluorine atoms instead of bromine, which can affect its reactivity and interactions.
2,5-Bis(4-methoxyphenyl)-9-chloro-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine: The presence of methoxy groups can influence the compound’s electronic properties and solubility.
9-Bromo-2,5-bis(4-chlorophenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine: This compound has a different substitution pattern, which can alter its chemical behavior and applications.
Propiedades
Número CAS |
302914-12-1 |
|---|---|
Fórmula molecular |
C22H15Br2ClN2O |
Peso molecular |
518.6 g/mol |
Nombre IUPAC |
2,5-bis(4-bromophenyl)-9-chloro-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H15Br2ClN2O/c23-15-5-1-13(2-6-15)19-12-20-18-11-17(25)9-10-21(18)28-22(27(20)26-19)14-3-7-16(24)8-4-14/h1-11,20,22H,12H2 |
Clave InChI |
UBZORFXTCUFECB-UHFFFAOYSA-N |
SMILES canónico |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E)-5-(2,5-dichlorobenzyl)-2-[(2E)-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11974007.png)


![7-Methyl-20-{[(oxolan-2-yl)methyl]amino}-10-thia-1,12,21-triazapentacyclo[11.8.0.0^{3,11}.0^{4,9}.0^{14,19}]henicosa-3(11),4(9),12,14(19),15,17,20-heptaen-2-one](/img/structure/B11974019.png)


![allyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974031.png)
![(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974038.png)
![3-(4-isobutylphenyl)-N'-[(E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11974041.png)
![N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11974043.png)


